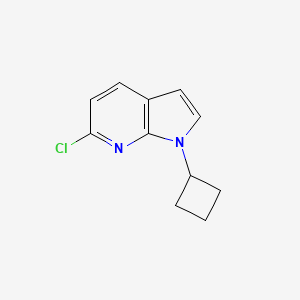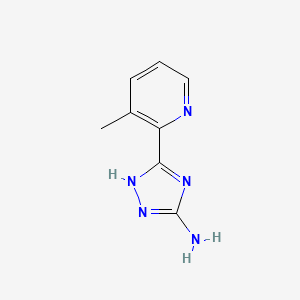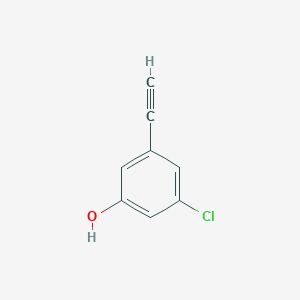
6-Chloro-1-cyclobutyl-7-azaindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-cyclobutyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are used in the design of various therapeutic agents. The structure of this compound includes a chloro substituent at the sixth position and a cyclobutyl group at the first position of the azaindole core, which is a fusion of pyridine and pyrrole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-cyclobutyl-7-azaindole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses halogenated azaindoles and boronic acids as starting materials. For instance, 6-chloro-7-azaindole can be coupled with cyclobutylboronic acid under palladium-catalyzed conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Chloro-1-cyclobutyl-7-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro substituent to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or other reduced derivatives.
Substitution: Formation of substituted azaindole derivatives.
科学的研究の応用
6-Chloro-1-cyclobutyl-7-azaindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 6-Chloro-1-cyclobutyl-7-azaindole involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of protein kinases, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways, leading to the suppression of cell growth and proliferation .
類似化合物との比較
Similar Compounds
7-Azaindole: The parent compound of 6-Chloro-1-cyclobutyl-7-azaindole, known for its biological activities.
6-Chloro-7-azaindole: Lacks the cyclobutyl group but retains the chloro substituent.
1-Cyclobutyl-7-azaindole: Lacks the chloro substituent but retains the cyclobutyl group.
Uniqueness
This compound is unique due to the presence of both the chloro and cyclobutyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets.
特性
分子式 |
C11H11ClN2 |
|---|---|
分子量 |
206.67 g/mol |
IUPAC名 |
6-chloro-1-cyclobutylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2/c12-10-5-4-8-6-7-14(11(8)13-10)9-2-1-3-9/h4-7,9H,1-3H2 |
InChIキー |
PGUFZWWRNHQAFV-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2C=CC3=C2N=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![benzyl 2-[[(2S)-2-[[(2R)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-phenyl-propanoyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13678664.png)




![1-[3-(tert-Butyl)phenyl]guanidine](/img/structure/B13678697.png)






